Product packaging for Zymosteryl oleate(Cat. No.:)

Zymosteryl oleate

Cat. No.: B1263490
M. Wt: 649.1 g/mol
InChI Key: UQDRGTMESOOVKB-LBIJMCEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zymosteryl oleate is a sterol ester compound formed from the esterification of zymosterol and oleic acid, provided for Research Use Only (RUO). It is a specialized reagent for studying sterol biosynthesis and lipid metabolism, particularly in yeast and fungal systems. Zymosterol is a key intermediate in the ergosterol biosynthesis pathway in fungi, a primary target for azole antifungal agents . The oleate ester form can enhance lipid solubility and may influence intracellular transport and storage of sterols within lipid granules . Researchers can utilize this compound to investigate sterol trafficking, the biochemical impact of antifungal compounds that cause the accumulation of biosynthetic intermediates like zymosterol, and the function of sterol esters in cellular membranes . This reagent is strictly for laboratory research and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H76O2 B1263490 Zymosteryl oleate

Properties

Molecular Formula

C45H76O2

Molecular Weight

649.1 g/mol

IUPAC Name

[(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate

InChI

InChI=1S/C45H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,23,36-38,40-41H,7-13,16-22,24-34H2,1-6H3/b15-14-/t36-,37+,38+,40-,41+,44+,45-/m1/s1

InChI Key

UQDRGTMESOOVKB-LBIJMCEOSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@]2([C@H](C1)CCC3=C2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC=C(C)C)C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C(C1)CCC3=C2CCC4(C3CCC4C(C)CCC=C(C)C)C)C

Origin of Product

United States

Enhancing Zymosterol Accumulation:

Zymosterol (B116435) is an intermediate in the ergosterol (B1671047) biosynthesis pathway. sysbio.se To increase the intracellular concentration of zymosterol, the genes encoding enzymes that act downstream of it can be targeted for deletion or downregulation. For instance, knocking out the ERG6 gene, which codes for the enzyme that converts zymosterol to fecosterol, results in the accumulation of zymosterol. oup.com

Increasing Oleic Acid Availability:

The production of oleic acid (a C18:1 fatty acid) can be enhanced by overexpressing key genes in the fatty acid synthesis pathway. Strategies include the overexpression of acetyl-CoA carboxylase (ACC1), which provides the building block malonyl-CoA for fatty acid synthesis. aimspress.com Additionally, introducing a rat elongase 2 gene (rELO2) into S. cerevisiae has been shown to drastically increase the content of oleic acid. nih.gov

Boosting Zymosteryl Oleate Synthesis:

With elevated levels of zymosterol (B116435) and oleic acid, the final step is their efficient esterification. This can be promoted by overexpressing the ARE1 and ARE2 genes, which encode the acyl-CoA:sterol acyltransferases. nih.govresearchgate.net Interestingly, studies have shown that Are1p has a role in esterifying sterol intermediates, while Are2p is more involved in esterifying the final product, ergosterol (B1671047). asm.orgnih.gov Therefore, overexpressing ARE1 might be particularly effective for the esterification of the accumulated zymosterol.

Gene TargetEngineering StrategyDesired Outcome
ERG6 Gene knockout/downregulationBlocks the conversion of zymosterol to fecosterol, leading to zymosterol accumulation. oup.com
ACC1 Gene overexpressionIncreases the supply of malonyl-CoA, a key precursor for fatty acid synthesis, including oleic acid. aimspress.com
rELO2 (heterologous)Gene expressionEnhances the elongation of C16:0 to C18:0, which is then desaturated to oleic acid, significantly increasing its availability. nih.gov
ARE1 Gene overexpressionEnhances the esterification of sterol intermediates, such as zymosterol, with fatty acids like oleic acid to form zymosteryl oleate (B1233923). asm.orgnih.gov

By integrating these genetic modifications, it is feasible to develop a Saccharomyces cerevisiae strain tailored for the high-level production of zymosteryl oleate, thereby enabling more in-depth studies of its properties and potential uses.

Advanced Analytical Methodologies for Zymosteryl Oleate Research

Lipid Extraction and Separation Techniques

The initial and critical step in the analysis of zymosteryl oleate (B1233923) is its extraction from biological samples and separation from a complex mixture of other lipids.

Liquid-liquid extraction (LLE) is a foundational technique for isolating lipids, including zymosteryl oleate, from aqueous environments like tissue homogenates or cell suspensions. The Bligh and Dyer method, a widely adopted LLE protocol, utilizes a chloroform-methanol-water solvent system to partition lipids from other cellular components. gerli.commdpi.com

The procedure, as originally described, involves homogenizing the sample in a monophasic mixture of chloroform (B151607), methanol (B129727), and water. vliz.be Subsequent additions of chloroform and water induce a phase separation, resulting in a lower chloroform layer containing the lipids and an upper aqueous methanol layer with more polar molecules. vliz.be this compound, being a nonpolar lipid, would be partitioned into the chloroform phase.

Modifications to the classic Bligh and Dyer method have been developed to enhance the extraction efficiency of specific lipid classes. researchgate.net For certain applications, an acidic Bligh and Dyer method can be employed, which has been shown to improve the recovery of total fatty acids, including polyunsaturated fatty acids. researchgate.net Another variation is the three-phase lipid extraction (3PLE) technique, which uses a hexane (B92381), methyl acetate, acetonitrile, and water system to separate lipids based on polarity into two organic phases and one aqueous phase. In such a system, neutral lipids like sterol esters are enriched in the upper organic phase. nih.gov

Table 1: Comparison of Liquid-Liquid Extraction Protocols for Lipid Analysis

MethodSolvent SystemKey PrincipleAdvantages for this compound
Bligh and Dyer Chloroform/Methanol/WaterSingle-phase homogenization followed by biphasic separation. gerli.comvliz.beWell-established, effective for general lipid extraction. gerli.com
Acidic Bligh and Dyer Acidified Chloroform/Methanol/WaterAcid treatment liberates esterified lipids. researchgate.netPotentially higher recovery of total fatty acids. researchgate.net
Three-Phase LLE (3PLE) Hexane/Methyl Acetate/Acetonitrile/WaterCreates two organic phases for lipid fractionation by polarity. nih.govEnriches neutral lipids like this compound in the upper phase, reducing sample complexity. nih.gov

This table is interactive. Click on the headers to sort.

Following extraction, chromatographic techniques are essential for separating this compound from other extracted lipids.

Thin-Layer Chromatography (TLC): TLC is a cost-effective and straightforward method for separating lipids based on their polarity. nih.govrockefeller.edu A sample extract is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel, and a mobile phase of organic solvents is allowed to ascend the plate. rockefeller.edu Nonpolar lipids like this compound will travel further up the plate than more polar lipids. aocs.org The separated lipids can be visualized using reagents like iodine vapor or primulin spray. aocs.orguah.es While primarily a qualitative technique, quantitative analysis can be achieved by charring the spots and measuring their density. umich.edu

Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile compounds. For sterol esters like this compound, which have high molecular weights, analysis can be challenging due to the high temperatures required for elution. nih.gov However, the use of specialized columns, such as those with ionic liquid stationary phases, allows for the separation of intact steryl esters based on both the total carbon number and the degree of unsaturation of the fatty acid moiety. nih.gov Prior to GC analysis, lipids are often derivatized, for instance by silylation, to increase their volatility. nih.gov GC coupled with mass spectrometry (GC-MS) is a particularly powerful combination for both separation and identification. nih.govmdpi.com

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are versatile techniques for lipid separation. aocs.org LC can be performed in various modes, including normal-phase, reversed-phase, and silver ion chromatography, offering different selectivities for lipid separation. LC coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous separation and quantification of various sterols and their esters without the need for derivatization. rsc.orgnih.govresearchgate.net

Table 2: Overview of Chromatographic Methods for this compound Separation

TechniquePrinciple of SeparationStationary Phase (Example)Mobile Phase (Example)Detection Method
Thin-Layer Chromatography (TLC) Adsorption based on polarity. rockefeller.eduSilica GelHexane/Diethyl Ether/Acetic AcidIodine Vapor, Charring uah.esumich.edu
Gas Chromatography (GC) Partitioning based on volatility and interaction with stationary phase. nih.govIonic LiquidInert Carrier Gas (e.g., Helium)Mass Spectrometry (MS) mdpi.com
Liquid Chromatography (LC) Partitioning between a liquid mobile phase and a solid stationary phase. aocs.orgC18 (Reversed-Phase)Acetonitrile/IsopropanolMass Spectrometry (MS) rsc.org

This table is interactive. Click on the headers to sort.

Spectrometric and Spectroscopic Approaches for Structural Elucidation

Once isolated, spectrometric and spectroscopic techniques are employed to confirm the identity and elucidate the detailed structure of this compound.

Mass spectrometry is an indispensable tool in lipidomics for the identification and quantification of lipids like this compound. nih.gov In MS, molecules are ionized and their mass-to-charge ratio (m/z) is measured. High-resolution MS can provide the exact mass and elemental composition of a molecule. babraham.ac.uk

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion, its fragmentation, and the analysis of the resulting product ions. This provides detailed structural information about the lipid. For sterol esters, MS/MS can help to identify both the sterol backbone and the fatty acyl chain. nih.gov For instance, in positive ion mode, sterol esters can be identified as their sodium adducts, [M+Na]+. nih.gov The fragmentation pattern can reveal the loss of the fatty acid, allowing for the identification of the sterol core.

Different ionization techniques can be employed, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), with APCI often showing good performance for the analysis of sterols and their esters. diva-portal.org

Table 3: Mass Spectrometric Data for this compound

ParameterValueSource
Formula C45H76O2 lipidmaps.org
Exact Mass 648.584531 lipidmaps.org
Common Adducts [M+H]+, [M+Na]+ nih.govlipidmaps.org

This table is interactive. Click on the headers to sort.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise three-dimensional structure of molecules, including the stereochemistry and the position of functional groups. While MS provides information on the mass and fragmentation of a molecule, NMR provides detailed information about the connectivity of atoms and their spatial arrangement.

For this compound, 1H NMR and 13C NMR would be used to confirm the structure. Specific chemical shifts and coupling constants in the 1H NMR spectrum can confirm the presence of the oleate moiety, particularly the signals corresponding to the double bond protons. researchgate.net The complex region of the spectrum would contain signals from the zymosterol (B116435) backbone. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to assign the signals of the zymosterol and oleate parts of the molecule and confirm their ester linkage.

The study of this compound can be placed within the broader context of lipidomics and systems biology through the integration of multi-omics data. researchgate.net This approach combines data from different "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics (which includes lipidomics), to provide a more comprehensive understanding of biological systems. nih.gov

For example, by integrating lipidomics data showing changes in this compound levels with transcriptomic data on the expression of genes involved in sterol metabolism, researchers can gain insights into the regulation of its biosynthesis and function. researchgate.net Genome-scale metabolic networks can be used to interpret multi-omics data and predict metabolic pathway modulations related to sterol and lipid metabolism. nih.gov This integrative approach is crucial for understanding the role of lipids like this compound in complex biological processes and diseases. nih.gov

Quantitative Analysis of this compound

The quantitative analysis of this compound, a specific steryl ester, is crucial for understanding its role in cellular lipid metabolism and storage. Advanced analytical methodologies, particularly chromatography and mass spectrometry, have enabled the detailed examination of individual steryl ester species within complex biological samples. Research in this area has often focused on the model organism Saccharomyces cerevisiae (baker's yeast), a eukaryotic system where sterol metabolism is well-characterized.

Detailed research into the steryl ester composition of Saccharomyces cerevisiae has provided insights into the relative abundance of various esterified sterols, including precursors to the main yeast sterol, ergosterol (B1671047). Zymosterol is a key intermediate in this biosynthetic pathway, and its esterification, primarily with oleic acid, represents a mechanism for storing this precursor.

One significant study utilized gas chromatography (GC) to analyze the intact steryl ester fraction from both wild-type Saccharomyces cerevisiae and a mutant strain with altered steryl ester accumulation. This research provided quantitative data on the composition of steryl esters during different growth phases. While the direct quantification of this compound was not explicitly reported, the study identified a compound believed to be zymosteryl palmitate as the most abundant steryl ester in wild-type yeast during the logarithmic growth phase. Furthermore, the analysis revealed the presence of various ergosteryl esters, including those containing oleate.

The findings from this research highlight the dynamic nature of steryl ester composition. In wild-type yeast, the relative percentages of different steryl esters shift between the logarithmic and stationary growth phases. For instance, in stationary phase cells, ergosta-5,7-dienyl palmitate and ergosta-5,7-dienyl palmitoleate (B1233929) become the predominant species. In a mutant strain designed to accumulate steryl esters, the primary components were ergosteryl esters of palmitate, palmitoleate, oleate, and stearate (B1226849) throughout the growth cycle.

The table below, derived from the data on the mutant strain, illustrates the relative abundance of major ergosteryl esters, providing a reference for the types of fatty acid esters, including oleate, that are prevalent in yeast steryl esters.

Ergosteryl Ester SpeciesRelative Abundance (%)
Ergosteryl Palmitate-
Ergosteryl Palmitoleate-
Ergosteryl Oleate-
Ergosteryl Stearate-

Biotechnological and Synthetic Approaches for Zymosteryl Oleate Studies

Enzymatic Synthesis of Steryl Esters

Enzymatic methods, particularly those employing lipases, provide a precise and efficient route for synthesizing steryl esters like zymosteryl oleate (B1233923). These biocatalytic processes are often favored over conventional chemical synthesis due to their high specificity and the use of milder reaction conditions. cirad.fr

Principles of Lipase-Catalyzed Esterification

Lipase-catalyzed esterification is a fundamental technique in the enzymatic synthesis of steryl esters. Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are enzymes capable of catalyzing the formation of ester bonds between a sterol and a fatty acid, particularly in environments with low water content. cirad.frmdpi.com This reaction is reversible, but the equilibrium can be shifted towards synthesis by managing the water activity, often through the use of organic solvents or in solvent-free systems. cirad.frresearchgate.net

The mechanism of lipase-catalyzed esterification typically involves the enzyme first reacting with the acyl donor (e.g., a free fatty acid) to form an acyl-enzyme intermediate. The sterol then attacks this intermediate, resulting in the formation of the steryl ester and the regeneration of the free enzyme. researchgate.net The choice of lipase (B570770) is a critical factor, as different lipases exhibit varied substrate specificities and stability. For instance, lipases from Candida rugosa have been shown to be effective in the synthesis of various steryl esters. mdpi.comacs.orgnih.govnih.gov

Optimization of Reaction Parameters for Ester Yield

To maximize the yield of zymosteryl oleate from lipase-catalyzed esterification, several reaction parameters must be carefully optimized. These include temperature, substrate molar ratio, enzyme concentration, water activity, and the choice of solvent. acs.org

Studies on the synthesis of similar steryl esters offer valuable insights. For example, in the enzymatic esterification of phytosterols (B1254722), optimal temperatures have been reported in the range of 40°C to 65°C. acs.orggoogle.com The molar ratio of fatty acid to sterol is another key parameter, with an excess of the fatty acid often used to drive the reaction towards ester formation. acs.orgnih.gov For instance, a minimal free fatty acid to sterol molar ratio of 6:1 was found to be optimal in one study. acs.orgresearchgate.net The concentration of the enzyme also plays a crucial role, with an optimal concentration being a compromise between reaction yield and cost. acs.org Water content must be kept low to prevent the reverse hydrolytic reaction. researchgate.net Organic solvents like hexane (B92381) or isooctane (B107328) can be used to improve the solubility of substrates and control water activity. nih.gov

ParameterOptimized Value/ConditionRationale
Temperature 40°C - 65°CBalances reaction rate enhancement with potential enzyme denaturation at higher temperatures. acs.orggoogle.com
Substrate Molar Ratio (Oleic Acid:Zymosterol) Excess oleic acid (e.g., 6:1)An excess of the fatty acid can shift the reaction equilibrium towards the formation of the ester. acs.orgresearchgate.net
Enzyme Concentration Empirically determined (e.g., 0.5% w/w)A higher enzyme concentration can increase the reaction rate, but it also increases the overall cost of the process. acs.org
Water Content Low/ControlledMinimizes the competing hydrolysis reaction, thereby favoring ester synthesis. researchgate.net
Solvent Non-polar organic solvent (e.g., hexane, isooctane)Improves the solubility of the non-polar substrates and helps to control the water activity in the reaction medium. nih.gov

Genetic Engineering and Metabolic Pathway Manipulation in Microbial Hosts

Microbial systems, especially yeast, serve as a potent platform for the in vivo generation of specific lipids like this compound through the application of genetic and metabolic engineering techniques.

Saccharomyces cerevisiae as a Model Organism for Lipid Engineering and Production

The baker's yeast, Saccharomyces cerevisiae, is a widely utilized and highly adaptable model organism for research in lipid metabolism and metabolic engineering. nih.govnih.gov Its lipid biosynthetic pathways are well-understood, and a comprehensive set of genetic tools is available for its manipulation. nih.govnih.gov S. cerevisiae naturally synthesizes both sterols and fatty acids, which are the essential precursors for the formation of steryl esters. oup.com While ergosterol (B1671047) is the main sterol in wild-type yeast, mutations within the ergosterol biosynthesis pathway can lead to the accumulation of precursor sterols such as zymosterol (B116435). nih.govoup.com

In yeast, neutral lipids, which include steryl esters and triacylglycerols, are stored in intracellular organelles known as lipid droplets. nih.gov The synthesis of steryl esters is primarily carried out by two acyl-CoA:sterol acyltransferases, encoded by the ARE1 and ARE2 genes. nih.govresearchgate.net These enzymes are responsible for the esterification of sterols with fatty acyl-CoAs. nih.govresearchgate.net This inherent metabolic framework makes S. cerevisiae an excellent candidate for engineering the targeted production of this compound.

Strategies for Modulating Sterol and Fatty Acid Metabolism for Targeted this compound Production

To achieve significant production of this compound in S. cerevisiae, a multifaceted metabolic engineering strategy is necessary. This involves redirecting metabolic flux towards the synthesis of the specific precursors, zymosterol and oleic acid, and enhancing their subsequent esterification.

Future Directions and Emerging Research Avenues

Elucidation of Novel Enzymatic Activities in Zymosteryl Oleate (B1233923) Metabolism

The metabolic fate of zymosteryl oleate is governed by a series of enzymatic reactions, primarily involving its synthesis and hydrolysis. In yeast, the synthesis of steryl esters, including this compound, is catalyzed by two primary acyl-CoA:sterol acyltransferases, Are1 and Are2. embopress.org Conversely, the breakdown of these esters is managed by steryl ester hydrolases, such as Yeh1, Tgl1, and Ayr1, which release free sterols and fatty acids to be used by the cell. embopress.orgymdb.ca

Future research will focus on identifying and characterizing novel enzymes with more specialized roles in this compound metabolism. Studies have indicated that the existing known enzymes may not account for all observed metabolic activities under specific physiological conditions. For instance, research has shown that while free zymosterol (B116435) is a substrate for methylation in the ergosterol (B1671047) biosynthesis pathway, this compound is not, suggesting a high degree of substrate specificity that protects the esterified pool from further modification. asm.orgasm.org

Key research questions that are beginning to be addressed include:

Are there alternative, yet-to-be-discovered enzymes that are active under specific stress conditions, such as nutrient deprivation or toxic substance exposure?

Do novel hydrolases or acyltransferases exist with specific affinities for this compound versus other steryl esters, allowing for preferential mobilization or storage?

How is the activity of these enzymes regulated post-translationally to fine-tune the balance between free zymosterol and its esterified form?

The discovery of such enzymes would fill significant gaps in our understanding of sterol homeostasis and could reveal new regulatory nodes in lipid metabolic networks. oup.comfrontiersin.org

Comprehensive Systems Biology Modeling of Steryl Ester Networks

The intricate and interconnected nature of lipid metabolism necessitates a systems-level approach for a comprehensive understanding. frontiersin.org Systems biology, which integrates computational modeling with experimental data, is becoming an indispensable tool for dissecting the complexity of steryl ester networks. cambridge.org Mathematical models of cholesterol metabolism in mammals are well-established, providing a framework that can be adapted to model sterol metabolism in other organisms like yeast. arxiv.orgd-nb.info

Current models of yeast lipid metabolism have begun to incorporate the synthesis, storage, and transport of major lipid classes, including steryl esters. sysbio.se A genome-scale metabolic model for S. cerevisiae already includes reactions such as "this compound transport," highlighting its recognized role in cellular metabolism. biorxiv.org These models are powerful tools for simulating metabolic fluxes and predicting how the network will respond to genetic or environmental perturbations. frontiersin.orgbiorxiv.org

Emerging research in this area is focused on creating more dynamic and spatially resolved models. The future of systems biology in this field lies in:

Developing whole-body or whole-cell models that not only include enzymatic reactions but also the transport of lipids like this compound between organelles. arxiv.orgd-nb.info

Integrating multi-omics data (transcriptomics, proteomics, lipidomics) to build more accurate and predictive models of the macrophage sterol-responsive network and other cellular systems. nih.gov

Using these models to perform in silico experiments to test hypotheses about the regulation of steryl ester pools and to identify key control points in the network. nih.gov

Such comprehensive models will be crucial for understanding how the this compound pool is managed to maintain cellular homeostasis and how its dysregulation might contribute to certain cellular states.

Exploration of this compound Roles in Underexplored Biological Niches

This compound is primarily known as a sterol storage molecule within lipid droplets in yeast (Saccharomyces cerevisiae). nih.govebi.ac.ukresearchgate.net These droplets act as dynamic reservoirs, sequestering lipids to prevent toxicity and mobilizing them when needed for energy or membrane synthesis. embopress.orgresearchgate.netresearchgate.net The interconversion between free sterols and steryl esters like this compound is tightly regulated and varies depending on the cell's growth phase and environmental conditions, such as aerobic versus anaerobic states. asm.org This indicates a fundamental role in metabolic adaptation.

However, the function of this compound may extend beyond simple storage in yeast. Emerging research aims to explore its significance in less-understood contexts:

Stress Response: Lipid droplet formation, which involves the synthesis of steryl esters, is a conserved response to cellular stress. embopress.org Future studies will likely investigate the specific role of this compound accumulation in mitigating lipotoxicity and promoting cell survival under various stresses. researchgate.net

Membrane Homeostasis: As a major component of the steryl ester pool, this compound is a key player in buffering the concentration of free sterols within cellular membranes, which is critical for proper membrane function. researchgate.netfrontiersin.org

Pathophysiological Contexts: The identification of this compound in non-yeast systems, such as in atherosclerotic plaques, opens up an entirely new and clinically relevant research avenue. windows.net Its presence in these lesions suggests a potential, though currently undefined, role in the pathology of cardiovascular disease.

The table below summarizes key research findings regarding the biological roles and contexts of this compound and related steryl esters.

Research FindingBiological Niche/ContextOrganism/SystemReference(s)
This compound is a metabolite found in Baker's yeast.Fungal MetabolismSaccharomyces cerevisiae nih.gov, ebi.ac.uk
Free sterols and steryl esters are actively interconverted depending on the growth phase (aerobic vs. anaerobic).Metabolic AdaptationSaccharomyces cerevisiae asm.org
Oleate supplementation promotes the accumulation of lipid droplets, which sequester lipids to prevent toxicity.Cellular Stress ResponseVarious (HepG2, Caki-1) researchgate.net
Steryl esters are key components of lipid droplets and are essential for efficient autophagy.Autophagy and Nutrient SensingSaccharomyces cerevisiae embopress.org
This compound has been identified as a component of atherosclerotic plaques.Mammalian PathophysiologyHuman (inferred) windows.net

Development of Advanced Analytical Techniques for In Situ this compound Profiling

A deeper understanding of this compound's function requires the ability to precisely measure its concentration and localization within a cell or tissue in real-time. Traditional analytical methods often require extraction and saponification, which destroys spatial information and prevents the analysis of the intact ester. asm.orghelsinki.fi

The development of advanced analytical techniques is a critical frontier. Recent progress includes methods capable of analyzing intact steryl esters, providing more detailed molecular information. acs.org For example, Supercritical Fluid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (SFC-QTOF-MS) has been developed for the rapid and simultaneous analysis of sterols and steryl esters in complex matrices. nih.gov

Future efforts will likely focus on adapting these powerful techniques for in situ analysis, which would allow researchers to visualize the distribution of this compound within cellular structures. Key areas for development include:

Mass Spectrometry Imaging (MSI): Techniques like MALDI-MSI or DESI-MSI could be optimized to map the spatial distribution of this compound directly in tissue sections or even single cells, revealing its localization in specific organelles like lipid droplets or its potential association with disease-related structures. windows.net

High-Resolution Chromatography: Further refinement of methods like high-temperature gas chromatography and liquid chromatography will improve the separation and quantification of a wide range of steryl esters from complex biological samples. acs.org

Standardized Nomenclature: The adoption of standardized shorthand notation for lipid structures derived from mass spectrometry is essential for the accurate reporting and comparison of lipidomics data across different studies. nih.govnih.gov

The table below highlights some of the advanced analytical methods being developed for the analysis of steryl esters.

Analytical TechniqueApplicationKey AdvantageReference(s)
Supercritical Fluid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (SFC-QTOF-MS)Rapid, simultaneous determination of squalene, tocopherols, and phytosterols (B1254722)/steryl esters in walnut oil.Fast analysis time (13 min per run) and direct analysis with minimal sample prep. nih.gov
Solid-Phase Extraction followed by Capillary Gas Chromatography-Mass Spectrometry (SPE-GC-MS)Simultaneous analysis of free phytosterols and intact phytosteryl esters in cereals.Allows for quantification of both free and esterified forms in their native state. acs.org
High-Performance Liquid Chromatography with Diode Array and Evaporative Light Scattering Detection (HPLC-DAD-ELSD)Isolation and determination of intact steryl ester monohydroperoxides.Enables the study of primary oxidation products without removing the acyl chain. helsinki.fi
Mass Spectrometry Imaging (MSI)Investigating region-specific lipid distribution in tissues like atherosclerotic plaques.Provides spatial information, allowing for in situ localization of lipids. windows.net

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Zymosteryl oleate, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves esterification between zymosterol and oleic acid under controlled conditions (e.g., acid catalysis or enzymatic methods). Key parameters include molar ratios (1:1.2 for zymosterol:oleic acid), temperature (60–80°C), and reaction time (6–12 hours). Purity optimization requires post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Characterization should include FT-IR (to confirm ester bond formation at ~1740 cm⁻¹) and HPLC (C18 column, UV detection at 210 nm) to quantify unreacted precursors .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:

  • ¹H NMR : Oleate’s vinyl protons (δ 5.3 ppm) and zymosterol’s methyl groups (δ 0.6–1.2 ppm) confirm ester linkage.
  • ¹³C NMR : Carbonyl carbon (δ 170–175 ppm) and sterol backbone carbons (δ 10–50 ppm) validate structure.
    Complementary techniques include mass spectrometry (ESI-MS for molecular ion [M+H]⁺) and TGA/DTG to assess thermal stability (decomposition onset >200°C) .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer : Stability studies should follow ICH guidelines:

  • Variables : Temperature (4°C, 25°C, 40°C), humidity (60% RH, 75% RH), and light exposure (ICH Q1B).
  • Analytical Endpoints : HPLC purity, oxidation markers (peroxide value via titration), and degradation products (LC-MS).
  • Sampling Intervals : 0, 1, 3, 6 months. Use ANOVA to compare degradation rates across conditions .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. FT-IR) in this compound characterization be resolved?

  • Methodological Answer : Contradictions often arise from impurities or solvent effects. Resolve by:

  • Cross-Validation : Repeat analyses with deuterated solvents (e.g., CDCl₃ for NMR) and dry KBr pellets for FT-IR.
  • Supplementary Data : Include 2D NMR (COSY, HSQC) to confirm proton-carbon correlations.
  • Error Analysis : Calculate signal-to-noise ratios and baseline corrections to rule out instrumentation artifacts. Discrepancies should be documented in supplementary information with raw data files .

Q. What statistical approaches are recommended for reconciling batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Apply multivariate analysis:

  • PCA (Principal Component Analysis) : Identify key variables (e.g., reaction time, catalyst concentration) contributing to variability.
  • Design of Experiments (DoE) : Use a Box-Behnken design to optimize parameters (temperature, molar ratio, stirring speed).
  • Control Charts : Monitor yield and purity across batches (±3σ limits). Outliers require root-cause analysis (e.g., raw material QC) .

Q. How can researchers address discrepancies between computational models and experimental data for this compound’s lipid interactions?

  • Methodological Answer : Discrepancies may stem from force field limitations or solvent modeling. Mitigate by:

  • Model Refinement : Use all-atom molecular dynamics (MD) simulations with explicit solvent (e.g., TIP3P water).
  • Experimental Validation : Compare simulated binding energies with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Error Margins : Report confidence intervals for computational predictions (e.g., ±2 kcal/mol for ΔG calculations) .

Data Reporting & Reproducibility

Q. What minimal dataset is required to ensure reproducibility of this compound studies?

  • Methodological Answer : Essential data includes:

  • Synthetic Protocols : Detailed reaction conditions (catalyst, solvent, time).
  • Analytical Raw Data : NMR spectra (integration values), HPLC chromatograms (retention times, peak areas), and MS spectra.
  • Statistical Outputs : ANOVA tables, PCA loadings, and regression coefficients.
  • Supplementary Files : Upload instrument calibration logs and raw data to repositories like Zenodo or Figshare, citing DOIs in the main text .

Q. How should researchers handle outliers in this compound bioactivity assays?

  • Methodological Answer : Use Grubbs’ test (α=0.05) to detect outliers. If confirmed:

  • Technical Repeats : Re-run assays in triplicate.
  • Biological Repeats : Test additional cell lines or animal models.
  • Mechanistic Investigation : Perform transcriptomics or proteomics to identify off-target effects. Document all outliers in supplementary materials with justification for exclusion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.